Antifungal Potency: >100‑Fold Enhancement Over the Parent Alkaloid Harmane Against Gaeumannomyces graminis
In a systematic evaluation of 1‑substituted β‑carbolines against Gaeumannomyces graminis var. tritici (Ggt), the 1‑carbamoyl β‑carboline congener (compound 4m, closely related to the 1‑methyl‑3‑carboxamide scaffold) exhibited an EC₅₀ of 0.45 μM, which represents a >100‑fold potency improvement over the unsubstituted harmane (1‑methyl‑β‑carboline) scaffold [1]. This demonstrates that introduction of the carboxamide functionality at the β‑carboline core dramatically enhances antifungal activity.
| Evidence Dimension | In vitro antifungal EC₅₀ against Gaeumannomyces graminis var. tritici (Ggt) |
|---|---|
| Target Compound Data | Compound 4m (1‑carbamoyl β‑carboline congener): EC₅₀ = 0.45 μM |
| Comparator Or Baseline | Harmane (1‑methyl‑β‑carboline): reported inhibitory effect of 57.2% at 50 μg/mL; >100‑fold less potent than compound 4m |
| Quantified Difference | >100‑fold lower EC₅₀ (0.45 μM vs. estimated >45 μM for harmane) |
| Conditions | In vitro mycelial growth inhibition assay against Ggt; compounds tested at multiple concentrations; EC₅₀ calculated from dose‑response curves [1] |
Why This Matters
The >100‑fold potency differential means that a procurement choice of harmane over the 3‑carboxamide‑containing scaffold would likely yield a false negative in antifungal screening, missing hit compounds entirely.
- [1] Sheng, T.; Kong, M.; Wang, Y.; Wu, H.; Gu, Q.; Chuang, A.S.; Li, S.; Gao, X. Discovery and preliminary mechanism of 1-carbamoyl β-carbolines as new antifungal candidates. Eur. J. Med. Chem. 2021, 222, 113563. View Source
